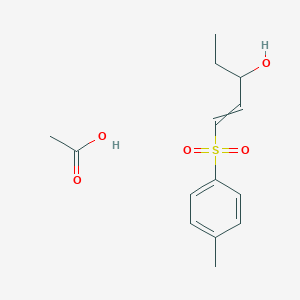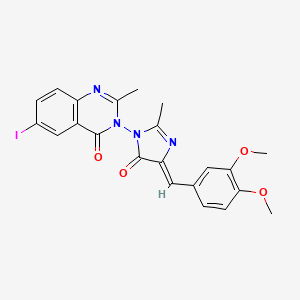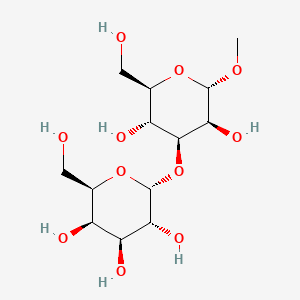![molecular formula C14H17NO2S B14294441 {2-Hydroxy-6-[(phenylsulfanyl)methyl]oxan-4-yl}acetonitrile CAS No. 127661-41-0](/img/structure/B14294441.png)
{2-Hydroxy-6-[(phenylsulfanyl)methyl]oxan-4-yl}acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{2-Hydroxy-6-[(phenylsulfanyl)methyl]oxan-4-yl}acetonitrile is an organic compound with a complex structure that includes a hydroxy group, a phenylsulfanyl group, and an acetonitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {2-Hydroxy-6-[(phenylsulfanyl)methyl]oxan-4-yl}acetonitrile typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of a phenylsulfanyl-substituted oxane with acetonitrile under controlled conditions. The reaction conditions often include the use of a base to deprotonate the hydroxy group, facilitating the nucleophilic attack on the acetonitrile group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, the reaction conditions are optimized to ensure the highest purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
{2-Hydroxy-6-[(phenylsulfanyl)methyl]oxan-4-yl}acetonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The phenylsulfanyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
{2-Hydroxy-6-[(phenylsulfanyl)methyl]oxan-4-yl}acetonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of {2-Hydroxy-6-[(phenylsulfanyl)methyl]oxan-4-yl}acetonitrile involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the phenylsulfanyl group can interact with hydrophobic regions. The nitrile group can participate in nucleophilic addition reactions, leading to the formation of covalent bonds with target molecules. These interactions can modulate various biological pathways, resulting in the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
{2-Hydroxy-6-[(methylsulfanyl)methyl]oxan-4-yl}acetonitrile: Similar structure but with a methylsulfanyl group instead of a phenylsulfanyl group.
{2-Hydroxy-6-[(phenylsulfanyl)methyl]oxan-4-yl}acetate: Similar structure but with an acetate group instead of an acetonitrile group.
Uniqueness
The presence of the phenylsulfanyl group in {2-Hydroxy-6-[(phenylsulfanyl)methyl]oxan-4-yl}acetonitrile imparts unique chemical properties, such as increased hydrophobicity and potential for π-π interactions. These properties can enhance the compound’s biological activity and specificity compared to similar compounds.
Propiedades
Número CAS |
127661-41-0 |
|---|---|
Fórmula molecular |
C14H17NO2S |
Peso molecular |
263.36 g/mol |
Nombre IUPAC |
2-[2-hydroxy-6-(phenylsulfanylmethyl)oxan-4-yl]acetonitrile |
InChI |
InChI=1S/C14H17NO2S/c15-7-6-11-8-12(17-14(16)9-11)10-18-13-4-2-1-3-5-13/h1-5,11-12,14,16H,6,8-10H2 |
Clave InChI |
YLRBLVMGIWFNHW-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC(OC1CSC2=CC=CC=C2)O)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(E)-(2-Methylphenyl)diazenyl]naphthalen-1-amine](/img/structure/B14294369.png)


![4-[(Benzylsulfanyl)methylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B14294387.png)

![Acetyl chloride, [4-nitro-3-(trifluoromethyl)phenoxy]-](/img/structure/B14294426.png)
![5-[(Benzenesulfonyl)methyl]-3-methoxy-1-oxo-1lambda~5~,2,4-triazine](/img/structure/B14294433.png)





